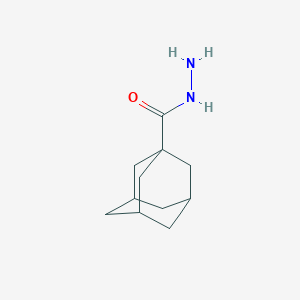

Adamantane-1-carbohydrazide

描述

Historical Context of Adamantane (B196018) Derivatives in Medicinal Chemistry

The journey of adamantane and its derivatives in the realm of medicinal chemistry is a fascinating narrative of structural ingenuity meeting therapeutic necessity. This rigid, diamondoid hydrocarbon, once a mere curiosity, has evolved into a privileged scaffold in drug design, significantly impacting the development of new therapeutic agents.

Discovery and Early Applications of Adamantane

Adamantane, with its unique tricyclic cage structure, was first isolated from crude oil in 1933. mdpi.comnih.govworldscientific.com Its synthesis was first achieved in 1941 by Prelog and Seiwerth. mdpi.comnih.gov However, it was not until 1957, when Schleyer developed a more efficient synthesis method, that adamantane became widely available for broader scientific exploration. mdpi.comnih.govscispace.compublish.csiro.aupublish.csiro.au

The foray of adamantane into medicinal chemistry began in the 1960s with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane). mdpi.comnih.govnih.gov This marked a pivotal moment, heralding the start of adamantane-based drug discovery. mdpi.comnih.gov Initially recognized for its efficacy against Influenza A virus, amantadine's therapeutic utility later expanded to the treatment of Parkinson's disease. scispace.comnih.govwikipedia.org This dual applicability underscored the potential of the adamantane cage in interacting with biological targets.

Evolution of the Adamantane Scaffold in Drug Development

The initial success of amantadine spurred further investigation into the adamantane scaffold, leading to the development of a variety of derivatives with diverse therapeutic applications. nih.govwikipedia.org Medicinal chemists began to appreciate the unique physicochemical properties that the adamantane moiety imparts to a molecule. Its three-dimensional structure allows for precise positioning of functional groups, facilitating more effective interaction with drug targets. publish.csiro.aupublish.csiro.au

The adamantane cage has been incorporated into a wide array of drug molecules to treat various conditions, including viral infections, neurodegenerative disorders, type 2 diabetes, and acne. publish.csiro.aumdpi.com This evolution showcases the versatility of the adamantane scaffold, moving from a simple antiviral agent to a key component in the design of complex, multi-functional drugs. researchgate.net The ability to modify the adamantane core at its tertiary positions has been a key factor in this expansion, allowing for the creation of numerous derivatives with tailored pharmacological profiles. nih.gov

Significance of Adamantane in Modifying Therapeutic Indices

The incorporation of an adamantane moiety into a drug molecule can significantly enhance its therapeutic index by improving its pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov One of the most notable contributions of the adamantane scaffold is its ability to increase the lipophilicity of a compound. mdpi.comnih.govpublish.csiro.aunih.govmdpi.comresearchgate.net This increased lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, which is particularly beneficial for drugs targeting the central nervous system. nih.gov

Furthermore, the rigid and bulky nature of the adamantane cage can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and prolonging its half-life in the body. nih.govresearchgate.net This steric shielding effect can lead to improved bioavailability and a more sustained therapeutic effect. mdpi.com The unique structure of adamantane can also serve as an anchor, fitting into specific cavities of host molecules or acting as a blocking agent for ion channels. mdpi.com

Role of Hydrazide-Hydrazone Derivatives in Medicinal Chemistry

Hydrazide-hydrazone derivatives represent a significant class of compounds in medicinal chemistry, characterized by a unique structural motif that imparts a wide range of biological activities. Their versatility and relative ease of synthesis have made them attractive targets for drug discovery and development.

Pharmacological Significance of Azomethine Structure (-CH=N-NH-CO-)

The pharmacological importance of hydrazide-hydrazones is intrinsically linked to the presence of the azomethine group (-C=N-). wisdomlib.orgnih.gov This functional group is a key feature in both Schiff bases and hydrazones and plays a crucial role in their biological activity. wisdomlib.org The carbon-nitrogen double bond in the azomethine structure is associated with a variety of pharmacological effects, including antibacterial properties. wisdomlib.org

The azomethine linkage contributes to the chelating properties of the molecule, allowing it to form stable complexes with metal ions. wisdomlib.orgrsc.orgtpcj.org This ability to chelate metals can significantly influence the compound's biological activity and is a critical factor in the pharmacological profile of many hydrazone derivatives. rsc.org The presence of the azomethine group is fundamental to the stability and reactivity of the complexes these compounds form. wisdomlib.org

Promising Biological Activities of Hydrazide-Hydrazones

Hydrazide-hydrazone derivatives have demonstrated a remarkable spectrum of biological activities, making them a focal point of research in medicinal chemistry. nih.govtpcj.orgscispace.comnih.govnih.govmdpi.comijrrjournal.com These compounds have been shown to possess a wide range of therapeutic properties, including:

Antimicrobial Activity: Hydrazide-hydrazones have exhibited significant antibacterial and antifungal properties. mdpi.comnih.govrsc.orgnih.govnih.govmdpi.com Some derivatives have shown activity against resistant strains of bacteria, highlighting their potential in combating infectious diseases. mdpi.com

Anticancer Activity: Many hydrazide-hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. rsc.orgtpcj.orgscispace.comijrrjournal.com

Anticonvulsant and Antidepressant Effects: Research has indicated the potential of these compounds in the management of neurological disorders. tpcj.orgscispace.comnih.govmdpi.com

Anti-inflammatory and Analgesic Properties: Certain hydrazide-hydrazone derivatives have shown promise as anti-inflammatory and pain-relieving agents. scispace.comnih.govnih.gov

Antiviral Activity: The antiviral potential of this class of compounds has also been explored. tpcj.orgscispace.comnih.govmdpi.com

The diverse biological profile of hydrazide-hydrazones, coupled with their synthetic accessibility, continues to drive the development of new derivatives with enhanced therapeutic potential. tpcj.orgscispace.commdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

adamantane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXQVRADKYKERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320052 | |

| Record name | adamantane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17846-15-0 | |

| Record name | 17846-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adamantane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of Adamantane 1 Carbohydrazide and Its Analogues

Synthetic Pathways to Adamantane-1-carbohydrazide

The primary route to obtaining this compound is a reliable two-step process that begins with the commercially available Adamantane-1-carboxylic acid. This method is widely cited due to its efficiency and high yields. biosciencejournal.netmdpi.comksu.edu.sa

Esterification of Adamantane-1-carboxylic Acid to Methyl Adamantane-1-carboxylate

The first step involves the conversion of Adamantane-1-carboxylic acid into its methyl ester derivative, Methyl Adamantane-1-carboxylate. This is typically achieved through a Fischer esterification reaction. The carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄). biosciencejournal.netnih.gov The mixture is heated under reflux for several hours to drive the reaction to completion. biosciencejournal.netbanglajol.info Upon neutralization and subsequent recrystallization, typically from ethanol (B145695), Methyl Adamantane-1-carboxylate is obtained as white, needle-shaped crystals. biosciencejournal.netbanglajol.info This transformation is a critical precursor to the formation of the hydrazide, with reported yields being consistently high, often around 88-97%. biosciencejournal.netmedipol.edu.tr The formation of the ester is confirmed by spectroscopic methods, noting a characteristic shift in the carbonyl (C=O) stretching frequency in IR spectroscopy from around 1701 cm⁻¹ in the acid to 1732 cm⁻¹ in the ester. medipol.edu.tr

Reaction of Methyl Adamantane-1-carboxylate with Hydrazine (B178648) Hydrate (B1144303) to Yield this compound

The second and final step in the synthesis of the core compound is the hydrazinolysis of the previously prepared Methyl Adamantane-1-carboxylate. The ester is refluxed with an excess of hydrazine hydrate (typically an 80% solution) in a solvent such as ethanol. biosciencejournal.netbanglajol.info This reaction proceeds over several hours, with studies reporting reflux times of 15 hours or more. biosciencejournal.netbanglajol.info The nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group (-OCH₃) of the ester with a hydrazinyl group (-NHNH₂), yielding this compound. The product, which precipitates from the reaction mixture upon cooling and addition of water, is an opalescent, scaly solid. biosciencejournal.net This step is also highly efficient, with yields often reaching around 89%. biosciencejournal.netbanglajol.info Spectroscopic analysis confirms the successful synthesis, with the IR spectrum showing the appearance of N-H stretching bands and a shift of the carbonyl peak to a lower frequency (around 1613-1616 cm⁻¹) compared to the starting ester. biosciencejournal.netmedipol.edu.tr

Table 1: Synthesis of this compound and its Precursor

| Step | Reactants | Key Reagents/Catalysts | Conditions | Product | Reported Yield | Source |

|---|---|---|---|---|---|---|

| 2.1.1. Esterification | Adamantane-1-carboxylic acid, Methanol | 98% Sulfuric Acid | Reflux, 4 hours | Methyl Adamantane-1-carboxylate | 88.2% - 97% | biosciencejournal.netmedipol.edu.tr |

| 2.1.2. Hydrazinolysis | Methyl Adamantane-1-carboxylate, Hydrazine Hydrate (80%) | Ethanol (solvent) | Reflux, 15 hours | This compound | 88.99% | biosciencejournal.netbanglajol.info |

Condensation Reactions for this compound Derivatives

This compound serves as a key intermediate for synthesizing a wide array of derivatives, primarily through condensation reactions. The terminal primary amine of the hydrazide group readily reacts with the carbonyl group of various aldehydes and ketones to form hydrazones, which are a class of Schiff bases. nih.govresearchgate.net

Reaction with Substituted Benzaldehydes and Acetophenones

A common derivatization strategy involves the condensation of this compound with various substituted aromatic aldehydes (benzaldehydes) and ketones (acetophenones). nih.gov The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the respective carbonyl compound in an ethanol solution. nih.govmedipol.edu.tr The resulting hydrazone derivatives precipitate upon cooling and can be purified by crystallization. This method allows for the introduction of a wide range of functional groups onto the adamantane (B196018) scaffold, depending on the substituents present on the aromatic ring of the aldehyde or ketone. For instance, reactions have been successfully performed with 4-chlorobenzaldehyde (B46862) and benzophenone. medipol.edu.tr

Table 2: Examples of Condensation Reactions with Aromatic Aldehydes and Ketones

| Carbonyl Compound | Solvent | Conditions | Product Name | Reported Yield | Source |

|---|---|---|---|---|---|

| Benzophenone | Ethanol | Reflux, 2 hours | N'-[1,1-diphenylmethylidene]this compound | 88% | medipol.edu.tr |

| 4-Chlorobenzaldehyde | Ethanol | Reflux | N'-[(4-chlorophenyl)methylidene]this compound | 82% | medipol.edu.tr |

| 5-Chlorosalicylaldehyde | Ethanol | Reflux, 3-4 hours | N′-(5-Chloro-2-Hydroxybenzylidene) this compound | 81% | researchgate.net |

| Isovanillin | Ethanol | Reflux, 4 hours | N'-(3-hydroxy-4-methoxy benzylidene) this compound | Not Specified | banglajol.info |

Reaction with Heterocyclic Aldehydes (e.g., Pyridine-3-carboxaldehyde, 5-nitrothiophene-2-carboxaldehyde)

The synthetic utility of this compound extends to reactions with heterocyclic aldehydes, leading to derivatives with distinct structural and electronic properties. mdpi.comnih.gov The condensation follows a similar procedure to that with benzaldehydes, involving the reflux of the hydrazide and the heterocyclic aldehyde in ethanol. mdpi.com

Notable examples include the reaction with Pyridine-3-carboxaldehyde and 5-nitrothiophene-2-carboxaldehyde (B54426). mdpi.com In the case of Pyridine-3-carboxaldehyde, the reaction is refluxed for two hours, yielding (E)-N′-[(Pyridine-3-yl)methylidene]this compound with an 82% yield after crystallization. mdpi.com The reaction with 5-nitrothiophene-2-carboxaldehyde is even more efficient, requiring only one hour of reflux and producing (E)-N′-[(5-Nitrothiophen-2-yl)methylidene]this compound in a high yield of 95%. mdpi.com Other studies have explored reactions with isoxazole (B147169) and imidazole-based aldehydes, demonstrating the broad scope of this condensation method. nih.gov

Table 3: Examples of Condensation Reactions with Heterocyclic Aldehydes

| Heterocyclic Aldehyde | Solvent | Conditions | Product Name | Reported Yield | Source |

|---|---|---|---|---|---|

| Pyridine-3-carboxaldehyde | Ethanol | Reflux, 2 hours | (E)-N′-[(Pyridine-3-yl)methylidene]this compound | 82% | mdpi.com |

| 5-Nitrothiophene-2-carboxaldehyde | Ethanol | Reflux, 1 hour | (E)-N′-[(5-Nitrothiophen-2-yl)methylidene]this compound | 95% | mdpi.com |

| 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde | Ethanol | Reflux, 3 hours | N′-[5-(4-Chlorophenyl)isoxazol-3-yl)methylidene]this compound | 90% | nih.gov |

Formation of Schiff Bases of this compound

The products formed from the condensation of this compound with aldehydes and ketones are known as hydrazones, which represent a specific subtype of Schiff bases. researchgate.net A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The general structure is R¹R²C=NR³. In the case of hydrazones derived from this compound, the R³ group is the adamantane-1-carbonylamino moiety.

The formation of these Schiff bases is a versatile and crucial step in the derivatization of this compound. echemcom.com A specific example involves the reaction with isatin (B1672199) derivatives. semanticscholar.org The condensation of this compound with various substituted isatins yields a series of Schiff bases where the adamantane unit is linked to the indole (B1671886) core. semanticscholar.org This reaction highlights how the robust nature of the hydrazone linkage allows for the hybridization of the bulky, lipophilic adamantane cage with other complex heterocyclic systems, creating novel molecular architectures. semanticscholar.org

Reaction with Isothiocyanates (e.g., t-butyl isothiocyanate, cyclohexyl isothiocyanate)

The nucleophilic nature of the hydrazide moiety in this compound allows for its facile reaction with electrophilic isothiocyanates. This reaction serves as a key step in the synthesis of various thiosemicarbazide (B42300) and triazole derivatives.

The synthesis of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides is achieved through the reaction of this compound with the appropriate isothiocyanate. nih.govmdpi.com Specifically, equimolar amounts of this compound and either t-butyl isothiocyanate or cyclohexyl isothiocyanate are heated under reflux in an ethanol solution. nih.govmdpi.comresearchgate.net The reaction mixture is typically heated for about 30 minutes. mdpi.com Upon cooling, the crude products, namely 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide and 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, precipitate out of the solution. nih.govmdpi.com These products can then be purified by filtration, washing with cold ethanol, and recrystallization. mdpi.com This synthetic route provides a straightforward method to introduce the adamantane cage into more complex heterocyclic systems, as these thiosemicarbazide derivatives can be further cyclized to form triazoles. nih.gov

Structural Characterization of this compound and its Derivatives

The structural confirmation of this compound and its derivatives is systematically achieved through a combination of modern spectroscopic techniques. These methods provide unambiguous evidence for the presence of the characteristic adamantane cage and the functional groups introduced during synthesis. nih.govmdpi.commedipol.edu.trsonar.chbiosciencejournal.netsemanticscholar.org

Spectroscopic Techniques

¹H-NMR and ¹³C-NMR spectroscopy are fundamental tools for the structural elucidation of this compound derivatives.

¹H-NMR: The ¹H-NMR spectra of this compound and its derivatives consistently show characteristic signals for the adamantane moiety. These typically appear as multiplets or broad singlets in the range of δ 1.59–2.13 ppm. biosciencejournal.netsemanticscholar.orgbanglajol.info For this compound itself, the protons of the adamantane cage appear at approximately δ 1.63, 1.74, and 1.93 ppm. banglajol.info The amide (NH) and amine (NH₂) protons of the carbohydrazide (B1668358) group produce signals that are highly dependent on the solvent and substitution. For instance, in DMSO-d₆, the NH₂ protons of this compound are observed around δ 4.12 ppm, while the NH proton appears at δ 8.68 ppm. banglajol.info In hydrazone derivatives, the azomethine proton (-CH=N-) gives a characteristic singlet, often in the downfield region, such as at δ 8.32 ppm. biosciencejournal.net The amide proton in these derivatives typically appears as a singlet further downfield, for example at δ 9.80 ppm. biosciencejournal.net

¹³C-NMR: The ¹³C-NMR spectra provide definitive evidence of the carbon framework. The adamantane cage itself gives rise to characteristic signals. nih.gov For derivatives, the carbonyl carbon of the hydrazide group (C=O) is a key diagnostic peak, resonating in the range of δ 160.28–161.69 ppm for hydrazide amide structures. semanticscholar.org In Schiff base derivatives, an additional signal for the lactam carbonyl can be observed around δ 175.21–176.76 ppm. semanticscholar.org The carbons of the adamantane cage are also readily identified in the aliphatic region of the spectrum. mdpi.com

Selected NMR Data for this compound and Derivatives

| Compound | Nucleus | Chemical Shift (δ ppm) | Notes | Source |

|---|---|---|---|---|

| This compound | ¹H | 1.63, 1.74, 1.93 | Adamantane protons | banglajol.info |

| ¹H | 4.12 | -NH₂ protons | banglajol.info | |

| ¹H | 8.68 | -NH- proton | banglajol.info | |

| N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)this compound | ¹H | 1.69-2.00 | Adamantane protons | biosciencejournal.net |

| ¹H | 8.32 | Methyne proton (CH=N) | biosciencejournal.net | |

| ¹H | 9.80 | Amide proton (-CONH-) | biosciencejournal.net | |

| Isatin-Schiff Base Derivatives | ¹³C | 160.28-161.69 | Hydrazide amide carbon (NHCO) | semanticscholar.org |

IR spectroscopy is invaluable for identifying the key functional groups in this compound and its derivatives. The spectra are characterized by distinct absorption bands corresponding to specific vibrational modes. medipol.edu.trsonar.chsemanticscholar.org

For this compound, strong absorption bands for the N-H stretching vibrations of the amine and amide groups are observed in the region of 3278–3332 cm⁻¹. biosciencejournal.net The aliphatic C-H stretching vibrations of the adamantane cage typically appear around 2848–2912 cm⁻¹. biosciencejournal.netbanglajol.info A crucial band is the C=O stretching of the carbonyl group, which for this compound is found at approximately 1613–1616 cm⁻¹. medipol.edu.trbiosciencejournal.net The formation of derivatives, such as hydrazones, is confirmed by the appearance of a C=N stretching band (e.g., at 1602 cm⁻¹) and the characteristic C=O band of the hydrazide linkage, which may shift to around 1647 cm⁻¹. medipol.edu.tr

Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives

| Compound | N-H Stretch | C-H Stretch (Aliphatic) | C=O Stretch | C=N Stretch | Source |

|---|---|---|---|---|---|

| This compound | 3332, 3278 | 2912, 2894, 2849 | 1614 | N/A | biosciencejournal.net |

| N'-[(4-Chlorophenyl)methylidene]this compound | 3289 | 2903, 2850 | 1647 | 1602 | medipol.edu.tr |

| N'-(3-hydroxy-4-methoxy benzylidene) this compound | 3232, 3279 | 2902, 2848 | 1647 | 1608 | banglajol.info |

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. While this compound itself lacks significant UV absorbance, its aromatic and heterocyclic derivatives exhibit characteristic absorption bands. medipol.edu.tr For example, derivatives like (E)-N'-[(pyridine-3-yl)methylidene]this compound and (E)-N'-[(5-nitrothiophen-2-yl)methylidene]this compound show intense light absorption. sonar.ch The former absorbs in the 200–350 nm range, while the latter, with its extended conjugation and nitro group, absorbs between 200–500 nm. sonar.ch These absorptions are attributed to π → π* electronic transitions within the delocalized systems of the molecules. sonar.ch

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and its derivatives, thereby verifying their successful synthesis. medipol.edu.trbiosciencejournal.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. nih.govmedipol.edu.trnih.gov The formation of this compound from its methyl ester precursor is confirmed by LC-MS analysis. medipol.edu.tr For derivatives, the mass spectra typically show a prominent protonated molecular ion peak [M+1]⁺. medipol.edu.tr For instance, in the analysis of N'-[(4-Chlorophenyl)methylidene]this compound, the mass spectrum shows the expected [M+1]⁺ ion at m/z 317 and the isotopic peak [M+2]⁺ at m/z 319, confirming the presence of a chlorine atom. medipol.edu.tr

Biological Activities and Pharmacological Applications of Adamantane 1 Carbohydrazide Derivatives

Antimicrobial Activities

Derivatives of adamantane-1-carbohydrazide have been the subject of numerous studies to evaluate their efficacy as antimicrobial agents. These compounds have shown promise, exhibiting varying degrees of inhibitory action against a range of pathogenic microbes, including both bacteria and fungi. nih.govsemanticscholar.orgmdpi.comnih.gov The lipophilic nature of the adamantane (B196018) moiety is thought to facilitate the disruption of microbial cell membranes or the inhibition of essential enzymes. researchgate.net

The antibacterial potential of this compound derivatives has been extensively investigated, revealing broad-spectrum activity in some cases. nih.govuzh.chscilit.comnih.gov The specific heterocyclic or aromatic moieties attached to the carbohydrazide (B1668358) backbone play a crucial role in determining the potency and spectrum of antibacterial action. nih.gov

This compound derivatives have consistently demonstrated notable activity against Gram-positive bacteria. nih.govsemanticscholar.orgnih.govresearchgate.net Several studies have highlighted their efficacy against clinically relevant species such as Staphylococcus aureus and Bacillus subtilis. researchgate.netresearchgate.net

For instance, a series of N'-heteroarylidene-1-adamantylcarbohydrazides, particularly isoxazole (B147169) derivatives, exhibited potent to moderate activity against the tested Gram-positive bacteria. nih.govscilit.com In another study, novel hydrazide-hydrazones with a 1-adamantane carbonyl moiety showed strong antibacterial activity against Gram-positive bacteria. semanticscholar.orgnih.govresearchgate.net Specifically, compounds designated as 4a , 4d , 5a , and 5c were identified as having strong antibacterial effects. nih.gov Furthermore, N'-(3-hydroxy-4-methoxy benzylidene) this compound (IVAC ) and its isomers displayed substantial antibacterial properties against S. aureus and B. subtilis. researchgate.netresearchgate.netbanglajol.infobanglajol.info Some derivatives have shown activity at very low concentrations, with MIC values reported to be less than 1.95 μg/mL. researchgate.netresearchgate.net

| Compound | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| N'-(3-hydroxy-4-methoxy benzylidene) this compound (IVAC) and isomers | Staphylococcus aureus, Bacillus subtilis | <1.95 | researchgate.netresearchgate.netbanglajol.infobanglajol.info |

| Isoxazole derivatives (3a-c) | Gram-positive bacteria | Potent to moderate | nih.govscilit.com |

| Imidazole (B134444) derivatives (4 and 5) | Gram-positive bacteria | Potent and broad-spectrum | nih.govscilit.com |

| Hydrazide-hydrazones 4a, 4d, 5a, 5c | Gram-positive bacteria | Strong activity | semanticscholar.orgnih.govresearchgate.net |

| E-N'-[(pyridine-3-yl)methylidene]this compound (1) | Gram-positive bacteria | 0.5–2.0 | uzh.chnih.gov |

| E-N'-[(5-nitrothiophen-2-yl)methylidene]this compound (2) | Gram-positive bacteria | 0.5–2.0 | uzh.chnih.gov |

| Derivatives 9, 14, 15, 19 | Gram-positive bacteria | 62.5–1000 | mdpi.com |

The activity of this compound derivatives against Gram-negative bacteria, such as Escherichia coli, has also been documented, although in some cases, it is less pronounced compared to their effect on Gram-positive strains. mdpi.com However, certain derivatives have demonstrated significant broad-spectrum activity. nih.govscilit.com

For example, N'-(3-hydroxy-4-methoxy benzylidene) this compound (IVAC ) and its isomers were effective against E. coli. researchgate.netresearchgate.netbanglajol.infobanglajol.info Imidazole derivatives of adamantylcarbohydrazide also displayed potent and broad-spectrum activity, which would include Gram-negative strains. nih.govscilit.com Two specific compounds, E-N'-[(pyridine-3-yl)methylidene]this compound (1) and E-N'-[(5-nitrothiophen-2-yl)methylidene]this compound (2) , were identified as broad-spectrum antibacterial candidates with potent activity. uzh.chnih.gov Additionally, some Schiff bases and the hydrazide of 1-adamantanecarboxylic acid (19 ) have been shown to inhibit the growth of all tested Gram-negative bacterial strains. mdpi.com

| Compound | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| N'-(3-hydroxy-4-methoxy benzylidene) this compound (IVAC) and isomers | Escherichia coli | <1.95 | researchgate.netresearchgate.netbanglajol.infobanglajol.info |

| Imidazole derivatives (4 and 5) | Gram-negative bacteria | Potent and broad-spectrum | nih.govscilit.com |

| E-N'-[(pyridine-3-yl)methylidene]this compound (1) | Gram-negative bacteria | 0.5–2.0 | uzh.chnih.gov |

| E-N'-[(5-nitrothiophen-2-yl)methylidene]this compound (2) | Gram-negative bacteria | 0.5–2.0 | uzh.chnih.gov |

| Schiff bases 9 and 14, Hydrazide 19 | Gram-negative bacteria | 125–1000 | mdpi.com |

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) studies are crucial for quantifying the antibacterial potency of new compounds. For this compound derivatives, these studies have revealed a wide range of activities.

Some of the most potent compounds identified include E-N'-[(pyridine-3-yl)methylidene]this compound (1) and E-N'-[(5-nitrothiophen-2-yl)methylidene]this compound (2) , which displayed MIC values around 0.5–2.0 μg/mL, indicating strong antibacterial action. uzh.chnih.gov Another study on N'-(3-hydroxy-4-methoxy benzylidene) this compound (IVAC) and its isomers reported an MIC value of less than 1.95 μg/mL. researchgate.netbanglajol.infobanglajol.info A broader screening of seventeen adamantane derivatives showed that for active compounds against Gram-positive bacteria, MICs ranged from 62.5 μg/mL to 1000 μg/mL, with MBCs from 250 μg/mL to >1000 μg/mL. mdpi.com For Gram-negative bacteria, active derivatives had MICs of 125–1000 µg/mL and MBCs of 250 to >1000 µg/mL. mdpi.com

In addition to their antibacterial properties, many this compound derivatives have been evaluated for their antifungal activity, often showing efficacy against pathogenic yeasts. nih.govsemanticscholar.orgnih.govresearchgate.netscilit.comresearchgate.net

Candida albicans, a common cause of opportunistic fungal infections, has been a primary target for assessing the antifungal potential of this compound derivatives. nih.govsemanticscholar.orgnih.govresearchgate.netscilit.comresearchgate.net

Several studies have consistently shown that these compounds can inhibit the growth of C. albicans. researchgate.netbanglajol.infobanglajol.info For instance, N'-(3-hydroxy-4-methoxy benzylidene) this compound (IVAC) and its isomers exhibited substantial antifungal properties with an MIC value below 1.95 μg/mL. researchgate.netbanglajol.infobanglajol.info Similarly, a series of N'-heteroarylidene-1-adamantylcarbohydrazides, including isoxazole and imidazole derivatives, were tested against C. albicans. nih.govscilit.com While some compounds like E-N'-[(pyridine-3-yl)methylidene]this compound (1) and E-N'-[(5-nitrothiophen-2-yl)methylidene]this compound (2) showed weak to moderate activity, others demonstrated more potent effects. uzh.chnih.gov One study found that a Schiff base substituted with a 3-ethoxy-2-hydroxyphenyl group had good activity against C. albicans ATCC 10231, with an MIC of 62.5 µg/mL and a Minimal Fungicidal Concentration (MFC) of 125 µg/mL. mdpi.com

| Compound | Fungal Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| N'-(3-hydroxy-4-methoxy benzylidene) this compound (IVAC) and isomers | Candida albicans | <1.95 | researchgate.netbanglajol.infobanglajol.info |

| N'-heteroarylidene-1-adamantylcarbohydrazides (3a-c, 4, 5) | Candida albicans | Varying degrees of inhibition | nih.govscilit.com |

| E-N'-[(pyridine-3-yl)methylidene]this compound (1) | Candida albicans | Weak to moderate | uzh.chnih.gov |

| E-N'-[(5-nitrothiophen-2-yl)methylidene]this compound (2) | Candida albicans | Weak to moderate | uzh.chnih.gov |

| Schiff base with 3-ethoxy-2-hydroxyphenyl group (5) | Candida albicans ATCC 10231 | 62.5 (MFC = 125) | mdpi.com |

| Hydrazide-hydrazones 4a, 4b, 5a, 5c | Candida albicans | Potential activity | semanticscholar.orgnih.govresearchgate.net |

Antifungal Activity

Minimal Fungicidal Concentration (MFC) Studies

The fungicidal potential of this compound derivatives has been evaluated through Minimal Fungicidal Concentration (MFC) studies, which determine the lowest concentration of a compound that kills a particular fungus. Research indicates that various derivatives exhibit a range of fungicidal effects, particularly against yeasts from the Candida species.

Most of the tested substances demonstrated activity with MFC values ranging from 62.5 µg/mL to over 1000 µg/mL. mdpi.comresearchgate.net For many of these compounds, the effects were categorized as moderate or mild. mdpi.com One notable derivative, a Schiff base substituted with a 3-ethoxy-2-hydroxyphenyl group (compound 5 ), showed good activity against Candida albicans (ATCC 10231), with an MFC of 125 µg/mL, indicating a fungicidal effect. mdpi.com Other derivatives, such as compounds 9 , 14 , and 15 , also displayed a moderate fungicidal effect against all tested fungi, with MFC values between 125 µg/mL and 1000 µg/mL. mdpi.com In contrast, certain derivatives like 16 , 20 , and 22 showed no activity against Candida. mdpi.com

Some N′-heteroarylidene-1-carbohydrazide derivatives, specifically E-N′-[(pyridine-3-yl)methylidene]this compound (1 ) and E-N′-[(5-nitrothiophen-2-yl)methylidene]this compound (2 ), have been reported to have weak or moderate antifungal activity against the yeast-like pathogenic fungus Candida albicans. uzh.ch

**Table 1: Minimal Fungicidal Concentration (MFC) of Selected this compound Derivatives against *Candida albicans***

| Compound Name/Derivative | MFC (µg/mL) | Activity Level | Source |

|---|---|---|---|

| Schiff base (3-ethoxy-2-hydroxyphenyl substituted) | 125 | Good | mdpi.com |

| Derivative 9 (4-nitrophenyl substituted) | 125-1000 | Moderate | mdpi.com |

| Derivative 14 (3-nitrophenyl substituted) | 125-1000 | Moderate | mdpi.com |

| Hydrazide 19 | 250-1000 | Moderate | mdpi.com |

| General Derivatives | 62.5 - >1000 | Mild to Moderate | mdpi.comresearchgate.net |

Antiviral Activities

The adamantane cage is a key structural motif in medicinal chemistry, and its derivatives are well-known for a wide spectrum of pharmacological properties, including significant antiviral activity. mdpi.combiosciencejournal.net The incorporation of the bulky, lipophilic adamantane group can modify the biological availability of molecules, often enhancing their therapeutic index. nih.govmdpi.com This has led to the development of several clinically used antiviral drugs containing the adamantane system. mdpi.com

Inhibition of Influenza Virus

Adamantane derivatives were first recognized for their antiviral potential with the discovery of amantadine (B194251) in the 1960s, which became the first adamantane-based drug used against influenza A strains. mdpi.com Following this, rimantadine (B1662185) was also developed and used for the treatment and prevention of influenza A infections. biosciencejournal.netmdpi.com The antiviral efficacy of adamantane-based compounds against influenza was a pioneering discovery that opened new avenues for research into this class of molecules. biosciencejournal.net

In response to the emergence of drug-resistant viral strains, research has focused on creating new adamantane derivatives. Studies have shown that modifying the adamantane structure with amino acid residues like histidine and serine, or with lipoic acid, can produce compounds capable of inhibiting rimantadine-resistant strains of the influenza A (H1N1) pdm09 virus in vivo. mdpi.comresearchgate.net

Activity against Herpes Simplex Virus

The antiviral applications of adamantane derivatives extend to the Herpes Simplex Virus (HSV). Tromantadine, an adamantane derivative, was specifically developed as a potent antiviral medication for treating skin infections caused by HSV. biosciencejournal.netnih.govsemanticscholar.org This demonstrates the versatility of the adamantane scaffold in designing drugs that target different types of viruses.

Activity against HIV Virus

Several adamantane derivatives have demonstrated significant inhibitory activity against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com The unique properties of the adamantane moiety have been leveraged in the design of compounds aimed at combating HIV. For instance, research into 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and related compounds has been conducted specifically to evaluate their anti-HIV-1 activity. acs.org

Mechanism of Antiviral Action

The mechanism of antiviral action for adamantane derivatives is best understood in the context of the influenza A virus. For early drugs like amantadine and rimantadine, the primary target is the M2 protein, a proton-conducting channel essential for the virus. mdpi.com The adamantane cage is thought to act as a membranotropic carrier, facilitating the transport of functionally active groups to the M2 protein, thereby blocking its function and inhibiting viral replication. mdpi.com

More recent computational studies, such as molecular dynamics (MD) simulations, have provided further insight. For example, simulations of N'-[(1E)-(2,6-dichlorophenyl-methylidene]this compound (DMC) have shown that the molecule forms stable and favorable contacts with the binding site residues of viral proteins. tandfonline.comsemanticscholar.org This interaction is crucial for the stability of the drug-protein complex and is believed to be fundamental to its antiviral activity. tandfonline.comsemanticscholar.org

Anticancer and Antiproliferative Activities

This compound derivatives have been the subject of extensive research for their potential as anticancer and antiproliferative agents. nih.gov The lipophilic nature of the adamantane core is believed to enhance hydrophobic interactions with biological targets, contributing to their cytotoxic effects. biosciencejournal.net

Numerous studies have synthesized and evaluated libraries of these derivatives against various human cancer cell lines. For instance, N'-(4-hydroxy-3-methoxy-5-nitro benzylidene) this compound (5-NVAC) exhibited dose-dependent cytotoxicity against the HeLa cervical cancer cell line. biosciencejournal.net Other hydrazide-hydrazone derivatives have also shown cytotoxicity against human cancer cell lines. nih.govresearchgate.net

The antiproliferative activity is not limited to hydrazones. Adamantane-linked isothiourea and hydrazine-1-carbothioamide derivatives have also been investigated. The 4-bromobenzyl isothiourea analogue 2 showed good antiproliferative activity against a panel of cancer cell lines including prostate (PC-3), liver (HepG-2), breast (MCF-7), and cervical (HeLa) cancer cells, with IC₅₀ values below 25 μM. semanticscholar.org Similarly, 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides have been reported to display moderate antiproliferative activities. nih.govuzh.ch However, it is worth noting that some studies have found certain derivatives did not significantly affect cell proliferation within the tested dose ranges, indicating that specific structural features are crucial for activity. researchgate.net

Table 2: Anticancer and Antiproliferative Activity of Selected this compound Derivatives | Derivative Class | Compound | Target Cell Line(s) | Observed Activity | Source | | :--- | :--- | :--- | :--- | | Hydrazide-hydrazone | N'-(4-hydroxy-3-methoxy-5-nitro benzylidene) this compound (5-NVAC) | HeLa (Cervical Carcinoma) | Dose-dependent cytotoxicity | biosciencejournal.net | | Hydrazide-hydrazone | General derivatives | L1210 (Murine Leukemia), CEM (Human T-lymphocyte), HeLa (Cervical Carcinoma) | Antiproliferative activity | researchgate.net | | Isothiourea | 4-bromobenzyl analogue 2 | PC-3 (Prostate), HepG-2 (Liver), MCF-7 (Breast), HeLa (Cervical) | Good antiproliferative activity (IC₅₀ < 25 μM) | semanticscholar.org | | Isothiourea | 4-nitrobenzyl analogue 1 | PC-3, HepG-2, HCT-116, MCF-7, HeLa | Moderate activity | semanticscholar.org | | Hydrazine-1-carbothioamide | 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide (1 ) | Not specified | Moderate antiproliferative activity | nih.govuzh.ch | | Hydrazine-1-carbothioamide | 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide (2 ) | Not specified | Moderate antiproliferative activity | nih.govuzh.ch |

Cytotoxicity against Human Cancer Cell Lines

Derivatives of this compound have shown promising cytotoxic activity against a range of human cancer cell lines. For instance, a novel derivative, N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)this compound (5-NVAC), demonstrated dose-dependent cytotoxic activity against the HeLa (cervical cancer) cell line. biosciencejournal.net The lipophilic character of the adamantane moiety in this compound is believed to facilitate strong hydrophobic interactions within the active site of target proteins. biosciencejournal.net Structure-activity relationship studies have indicated that the presence of specific substituents, such as 5-NO2 and 3-OCH3 groups on the benzylidene ring, can enhance the anti-proliferative activity of these derivatives. biosciencejournal.net

Other studies have reported the cytotoxicity of this compound derivatives against various other cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), HepG-2 (liver cancer), and PC-3 (prostate cancer). For example, certain hydrazide-hydrazone derivatives of adamantane have shown cytotoxic effects against these cell lines. nih.govnih.gov The incorporation of the adamantane scaffold is often associated with increased lipophilicity, which can enhance the ability of these compounds to penetrate cell membranes and exert their cytotoxic effects.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene) this compound (5-NVAC) | HeLa | Dose-dependent cytotoxicity. | biosciencejournal.net |

| Adamantane hydrazide-hydrazones | HeLa, MCF-7, HCT-116, HepG-2, PC-3 | Cytotoxicity against various human cancer cell lines. | nih.govnih.gov |

| Adamantane-linked hydrazine-1-carbothioamides | - | Moderate antiproliferative activities. | nih.gov |

| Adamantane thiadiazole derivative (ATD-4) | Lung carcinoma cell line | Cytotoxic activity. | nih.gov |

Inhibition of Cancer-related Pathways

The anticancer activity of adamantane derivatives is often linked to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Adarotene, an adamantane-based compound, is known to be an IκB kinase-β (IKK) inhibitor, a key component of the NF-κB signaling pathway, which is crucial for the survival of many cancer cells. biosciencejournal.net Another adamantane-containing drug, Adaphostin, acts as a tyrosine kinase inhibitor, targeting enzymes that are often overactive in various cancers, including leukemia and prostate cancer. biosciencejournal.net While specific studies focusing solely on this compound derivatives and their direct inhibition of pathways like PI3K and IKK activation are still emerging, the established role of the adamantane scaffold in targeting these pathways suggests a promising avenue for future research. The structural similarity of this compound derivatives to these known inhibitors provides a strong rationale for investigating their potential to modulate these critical cancer-related pathways.

Induction of Apoptosis and Cell Death

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Research has shown that certain adamantane derivatives can trigger apoptosis in cancer cells. For instance, an adamantane thiadiazole derivative, ATD-4, was found to induce mitochondria-mediated apoptosis in a lung carcinoma cell line. nih.govresearchgate.net This process was characterized by morphological changes typical of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Similarly, studies on other carbohydrazide derivatives have demonstrated their ability to induce apoptosis. One study found that a specific carbohydrazide derivative increased the expression of pro-apoptotic proteins like cleaved PARP-1 and cleaved caspases-3 and -7, confirming its cytotoxic activity is mediated by apoptosis. nih.goveurekaselect.com The ability of this compound derivatives to induce apoptosis is a critical aspect of their anticancer potential, as it allows for the selective elimination of cancer cells.

Role in Drug Discovery for Resistant Cancers

The development of drug resistance is a major challenge in cancer therapy. Adamantane-based drugs have shown promise in overcoming this challenge. mdpi.comnih.gov The lipophilic nature of the adamantane cage can help to bypass efflux pumps, which are a common mechanism of drug resistance in cancer cells. Adaphostin, Adarotene, and Opaganib are examples of adamantane-based drugs that are used in the treatment of resistant cancers. mdpi.comnih.gov The adamantane-ethylenediamine derivative SQ109 and the related dipiperidine derivative SQ609 have also been approved for treating drug-resistant Mycobacterium tuberculosis, highlighting the potential of the adamantane scaffold in combating resistance. nih.gov While specific research on the role of this compound derivatives in resistant cancers is ongoing, their structural features suggest they could be valuable lead compounds in the development of new therapies for drug-resistant malignancies.

Anticonvulsant Activity

In addition to their anticancer properties, this compound derivatives have been investigated for their potential as anticonvulsant agents. Epilepsy, a common neurological disorder, is often treated with drugs that can have significant side effects, creating a need for new and more effective therapies. semanticscholar.org

Evaluation using Pentylenetetrazole (PTZ)-induced Seizure Model

The pentylenetetrazole (PTZ)-induced seizure model is a widely used screening method for potential anticonvulsant drugs. semanticscholar.orgresearchgate.netdntb.gov.ua In this model, the administration of PTZ induces seizures in animals, and the ability of a test compound to prevent or delay these seizures is a measure of its anticonvulsant activity.

A study involving six Schiff bases of isatin (B1672199) and this compound (compounds 18–23) evaluated their anticonvulsant activity in the PTZ model. semanticscholar.orgresearchgate.net The results showed that all six compounds provided significant protection against PTZ-induced seizures, with compound 23 showing the maximum activity. semanticscholar.orgresearchgate.net This suggests that the combination of the isatin and this compound moieties can lead to potent anticonvulsant effects.

Modulation of Neurological Symptoms and Seizure Severity

Beyond simply preventing seizures, the ability of a compound to reduce the severity of neurological symptoms associated with seizures is a crucial aspect of its therapeutic potential. The aforementioned study on Schiff bases of isatin and this compound also found that these compounds increased the latency of convulsions and reduced the duration of epilepsy, with compound 23 again being the most effective. semanticscholar.orgresearchgate.net

Furthermore, most of the synthesized molecules demonstrated a reduction in neurological symptoms and the severity of the seizures. semanticscholar.orgresearchgate.net This indicates that these this compound derivatives not only have an anticonvulsant effect but may also possess neuroprotective properties that mitigate the neurological damage and dysfunction associated with seizures. The modulation of seizure severity is a key factor in improving the quality of life for individuals with epilepsy. nih.gov

Table 2: Anticonvulsant Activity of this compound Derivatives

| Compound/Derivative | Seizure Model | Observed Effect | Reference |

|---|---|---|---|

| Schiff bases of isatin and this compound (compounds 18–23) | PTZ-induced seizures | Significant protection against seizures, increased latency of convulsions, reduced duration of epilepsy. | semanticscholar.orgresearchgate.net |

| Compound 23 (Schiff base of isatin and this compound) | PTZ-induced seizures | Maximum anticonvulsant activity among the tested compounds. | semanticscholar.orgresearchgate.net |

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory activities. mdpi.comnih.govdovepress.com The incorporation of the adamantane moiety into various molecular scaffolds has been a strategic approach in the design of new anti-inflammatory agents. nih.govresearchgate.net

Modulation of Inflammatory Pathways

The anti-inflammatory effects of these derivatives are attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of pro-inflammatory cytokine release and the activity of enzymes that play a crucial role in the inflammatory cascade. nih.govmdpi.com For instance, some adamantane-containing molecules have shown the ability to inhibit inflammation induced by agents that activate the lipoxygenase and/or complement systems. nih.gov

Studies have shown that certain adamantane derivatives can restrict diabetes-induced cognitive deficits by blocking the synthesis of pro-inflammatory cytokines in the brain. nih.gov N'-Aryl acyl hydrazides, which can be derived from this compound, have been identified as antagonists of the P2X7 receptor, a key player in inflammation, and have been shown to inhibit the release of the pro-inflammatory cytokine IL-1β. acs.org Furthermore, Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine, is a target for some hydrazide derivatives, suggesting a mechanism for controlling inflammatory diseases. mdpi.com

Neuroprotective Activities

Adamantane derivatives have been investigated for their potential in treating central nervous system diseases. epo.org The neuroprotective actions of some newly synthesized adamantane derivatives have been observed in studies on diabetes-induced cognitive impairment. nih.gov These compounds have shown the ability to reverse different types of memory impairment. nih.gov The mechanism behind this neuroprotection is linked to the overexpression of genes like Brain-Derived Neurotrophic Factor (BDNF) and Caveolin-1 (Cav1), which are involved in neural plasticity and the inflammatory response. nih.gov

Furthermore, Schiff bases derived from this compound and isatin have been synthesized and evaluated for their anticonvulsant activity. researchgate.netresearchgate.net These hybrid molecules are designed to have improved brain penetration and the capacity to interact with various targets implicated in epilepsy. echemcom.com Molecular docking studies of these compounds suggest the GABA-A receptor as a potential target. researchgate.net

Urease Inhibition Potential

Certain this compound derivatives have been identified as potent inhibitors of urease, an enzyme implicated in various pathological conditions. nih.govuzh.chmdpi.com Specifically, 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamide derivatives have demonstrated significant in vitro urease inhibitory activity. nih.govuzh.ch Molecular docking studies have helped to elucidate the key interactions between these adamantane derivatives and the urease enzyme. nih.govuzh.ch

Carbonic Anhydrase Activity

Hydrazide-hydrazone derivatives of adamantane have been a subject of study for their carbonic anhydrase inhibitory activity. banglajol.infomedipol.edu.tr Research has shown that an adamantane hydrazone with a pentyl moiety exhibited good inhibitory activity against carbonic anhydrase. banglajol.infomedipol.edu.tr

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Adamantane derivatives are a significant class of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating cortisol levels and is implicated in metabolic syndrome. nih.govmdpi.comsemanticscholar.org The adamantane group is a popular moiety in various structural combinations for 11β-HSD1 inhibition due to its high hydrophobicity. nih.gov

Adamantane-linked 1,2,4-triazole (B32235) derivatives have been identified as potent inhibitors of 11β-HSD1. mdpi.com Structural studies have shown that the adamantane group of these inhibitors typically binds to the steroid-binding site of the enzyme. researchgate.net Interestingly, research indicates that 2-substituted adamantanes are generally preferred over their 1-substituted counterparts for potent 11β-HSD1 inhibitory activity. ub.edu

Tyrosinase Inhibition

The potential of this compound derivatives extends to the inhibition of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. nih.gov While many known tyrosinase inhibitors show limited clinical efficacy due to being identified using mushroom tyrosinase, the focus has shifted to human tyrosinase. nih.gov Research has shown that certain 4-substituted thiosemicarbazide (B42300) derivatives, which can be synthesized from this compound, act as a new class of tyrosinase inhibitors. mdpi.com

Structure Activity Relationship Sar Studies of Adamantane 1 Carbohydrazide Derivatives

Impact of Adamantane (B196018) Moiety on Biological Activity

The adamantane cage is a cornerstone in the design of various biologically active compounds, largely due to its distinct physicochemical properties. researchgate.netresearchgate.net Its incorporation into a molecule can significantly modulate the parent structure's therapeutic index, making it a widely used component in drug development. pensoft.netbanglajol.info

Influence on Lipophilicity and Bioavailability

The adamantane framework is often incorporated into drug structures to enhance their stability and distribution in blood plasma. researchgate.net For instance, some adamantane derivatives have been designed to improve pharmacological properties, and in some cases, this has been attributed to the increased lipophilicity conferred by the adamantane group. researchgate.net

Rigidity and Three-Dimensional Shape for Target Interaction

The adamantane scaffold is characterized by its conformational rigidity and well-defined three-dimensional, tripodal geometry. researchgate.netnih.gov This rigidity can be advantageous in drug design as it may lead to a better understanding of the binding orientation within a pharmacophore by minimizing the number of possible conformations a molecule can adopt. nih.gov This can result in a more precise and enhanced interaction with the target protein. nih.gov

The defined geometry of bridgehead-substituted adamantanes allows for the orientation of multiple ligands in a specific recognition motif. nih.gov This has been exploited in the design of multivalent binders for cell surface epitopes, where the adamantane nucleus provides a rigid framework to present binding groups in a well-defined spatial arrangement, which can significantly improve binding affinity. nih.gov The bulky nature of the adamantane group may also contribute to minimizing off-target interactions. nih.gov

Role of Hydrazide-Hydrazone Linker in Biological Activity

Flexibility and Hydrogen Bonding Capabilities

The hydrazide-hydrazone moiety provides a degree of flexibility to the molecular conformation, which can be critical for effective interaction with biological targets. researchgate.net This linker contains both hydrogen bond donor (N-H) and acceptor (C=O) sites, which allows for the formation of hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. researchgate.netnih.gov These interactions are fundamental to the stabilization of the ligand-target complex and can enhance the biological activity of the compound. nih.gov The presence of the azomethine linkage (-CH=N-NH-CO-) within the hydrazide-hydrazone structure is considered important for its pharmacological activities. banglajol.info

Effect of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of adamantane-1-carbohydrazide derivatives can be finely tuned by modifying the substituents on the molecule. researchgate.net The nature of these substituents, particularly those on aromatic or heterocyclic rings attached to the hydrazone moiety, plays a significant role in determining the compound's activity. nih.govresearchgate.net

Nature of Aromatic and Heterocyclic Substituents

Research has shown that the type and position of substituents on an aromatic or heterocyclic ring can have a profound impact on the biological activity of this compound derivatives. For example, in a series of N'-(substituted benzylidene) adamantane-1-carbohydrazides, the presence of certain groups on the benzyl (B1604629) ring was found to be optimal for enhancing anti-proliferative activity. Specifically, a derivative with 5-NO2 and 3-OCH3 groups on the benzyl ring demonstrated substantial cytotoxicity against tested cancer cell lines. biosciencejournal.net

In another study, the antimicrobial activity of this compound derivatives was influenced by the substituents on the benzylidene ring. The presence of a hydroxyl (-OH) group was found to enhance inhibition, and a methoxy (B1213986) (-OCH3) group also showed positive outcomes. banglajol.info The inhibitory activity of isatin-hydrazone derivatives was also found to be dependent on the substitutions at different positions of the isatin (B1672199) ring. researchgate.net

The introduction of different heterocyclic rings also modulates the biological profile. For instance, this compound derivatives incorporating a pyridine (B92270) or a 5-nitrothiophene ring have demonstrated broad-spectrum antibacterial activity. nih.govmdpi.com The electronic nature of these heterocyclic systems, such as the electron-withdrawing properties of a nitro group, can influence the charge distribution within the molecule and affect its interaction with biological targets. nih.gov

Table 1: Examples of this compound Derivatives and Their Biological Activities

| Compound | Substituent(s) | Biological Activity |

| N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)this compound | 5-NO2, 3-OCH3 on benzylidene | Cytotoxicity against HeLa cells biosciencejournal.net |

| N'-(3-hydroxy-4-methoxybenzylidene)this compound | 3-OH, 4-OCH3 on benzylidene | Antibacterial and antifungal banglajol.info |

| (E)-N'-[(pyridine-3-yl)methylidene]this compound | Pyridine-3-yl | Antibacterial nih.govmdpi.com |

| (E)-N'-[(5-nitrothiophen-2-yl)methylidene]this compound | 5-nitrothiophen-2-yl | Broad-spectrum antibacterial nih.govmdpi.com |

| Isatin-hydrazone derivatives | Various substituents on isatin | Anticonvulsant researchgate.net |

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the this compound scaffold play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the reactivity and interaction of the molecule with its target. mdpi.com

Research has shown that hydrazone derivatives featuring EWGs such as nitro (NO₂) or chloro (Cl) groups tend to exhibit potent anti-tubercular activity when compared to those with electron-donating substituents. For instance, a derivative incorporating a 5-nitrothiophen-2-yl moiety, which contains the strongly electron-withdrawing nitro group, demonstrated potent, broad-spectrum antibacterial activity. nih.govmdpi.com Similarly, another study highlighted a compound with a 4-nitrophenyl substituent which showed increased antifungal activity. mdpi.com

In the context of anticancer properties, a combination of substituents can be optimal. A derivative with a 5-NO₂ (EWG) and a 3-OCH₃ (EDG) on the benzyl ring was found to have substantial cytotoxicity against HeLa cancer cells. biosciencejournal.net This suggests that a finely tuned electronic balance can be crucial for specific biological actions. However, the relationship is not always direct; in some cases, the specific type of EWG matters more than its general electronic effect. For example, in a comparison of two isothiourea derivatives, the 4-bromobenzyl analogue showed higher anti-proliferative activity than the 4-nitrobenzyl analogue, despite both being electron-withdrawing. nih.gov

Conversely, for certain activities, a clear correlation is not always observed. One study on antifungal activity noted no direct connection between the presence of EWGs or EDGs and bioactivity, although specific examples with EWGs did show enhanced effects. mdpi.com

Table 1: Influence of Electronic Groups on Activity

| Derivative Class | Substituent(s) | Electronic Nature | Observed Activity | Source |

|---|---|---|---|---|

| Hydrazones | Nitro, Chloro | Electron-Withdrawing | Potent anti-tubercular activity | |

| N'-heteroarylidene-1-carbohydrazide | 5-nitrothiophen-2-yl | Electron-Withdrawing | Potent antibacterial activity | nih.govmdpi.com |

| Hydrazide-hydrazone | 5-NO₂, 3-OCH₃ | Withdrawing & Donating | Substantial cytotoxicity | biosciencejournal.net |

| Isothiourea | 4-bromobenzyl | Electron-Withdrawing | Higher anti-proliferative activity than nitro analogue | nih.gov |

Impact of Bulky Substituents (e.g., t-butyl, cyclohexyl)

The introduction of sterically large or "bulky" groups to the this compound structure significantly impacts its pharmacological profile. These substituents can influence how the molecule fits into the active site of a biological target and can enhance lipophilicity, which affects transport and interaction within biological systems. biosciencejournal.netmdpi.com

A study specifically investigating this effect involved preparing hydrazine-1-carbothioamide derivatives with bulky t-butyl and cyclohexyl substituents. nih.gov These compounds were evaluated for their urease inhibitory and antiproliferative activities. The synthesis involved reacting this compound with t-butyl isothiocyanate or cyclohexyl isothiocyanate. nih.gov The results indicated that both compounds exhibited potential for urease inhibition and displayed moderate antiproliferative activities, demonstrating that the incorporation of these bulky groups is a viable strategy for developing bioactive compounds. nih.gov The steric effect of such groups can also influence the molecule's conformation, as seen in a case where a phenyl ring on a triazole was forced into an orthogonal position due to its interaction with the adamantane cage. mdpi.com

Table 2: Effect of Bulky Substituents on Activity

| Core Structure | Bulky Substituent | Target Activity | Outcome | Source |

|---|---|---|---|---|

| 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamide | t-butyl | Urease Inhibition, Antiproliferative | Exhibited urease inhibition potential and moderate antiproliferative activity. | nih.gov |

| 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamide | cyclohexyl | Urease Inhibition, Antiproliferative | Exhibited urease inhibition potential and moderate antiproliferative activity. | nih.gov |

Specific Substituents Enhancing Activity (e.g., -OH, -OCH₃ on benzyl ring)

Certain substituents have been consistently identified as enhancers of biological activity when attached to a benzyl ring in this compound derivatives. Notably, hydroxyl (-OH) and methoxy (-OCH₃) groups have been shown to improve antimicrobial and cytotoxic effects.

Research on the antimicrobial properties of N'-(benzylidene)this compound derivatives found that the presence of an -OH group enhanced inhibitory activity. banglajol.info Furthermore, positive outcomes were observed when a -OCH₃ group was also present on the benzyl ring. banglajol.info A specific compound, N'-(3-hydroxy-4-methoxy benzylidene) this compound (IVAC), and its isomers demonstrated substantial antibacterial and antifungal properties. banglajol.infobanglajol.info

This enhancing effect is also evident in anticancer research. The compound N'-(4-hydroxy-3-methoxy-5-nitro benzylidene) this compound (5-NVAC), which features both hydroxyl and methoxy groups in addition to a nitro group, showed significant dose-dependent cytotoxicity against the HeLa cell line. biosciencejournal.net Similarly, a derivative with a 3-ethoxy-2-hydroxyphenyl substituent was found to increase antifungal activity, reinforcing the beneficial role of hydroxyl and alkoxy groups. mdpi.com

Table 3: Activity Enhancement by Specific Substituents

| Compound/Derivative | Key Substituents | Observed Activity | Source |

|---|---|---|---|

| N'-(3-hydroxy-4-methoxy benzylidene) this compound (IVAC) | -OH, -OCH₃ | Substantial antibacterial and antifungal properties. | banglajol.infobanglajol.info |

| N'-(4-hydroxy-3-methoxy-5-nitro benzylidene) this compound (5-NVAC) | -OH, -OCH₃, -NO₂ | Significant cytotoxicity against HeLa cells. | biosciencejournal.net |

| Schiff base derivative | 3-ethoxy-2-hydroxyphenyl | Enhanced antifungal activity. | mdpi.com |

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. This approach aims to create compounds with improved affinity, better efficacy, or a dual mode of action. This compound has served as a valuable scaffold in such hybridization efforts. researchgate.netdntb.gov.ua

A prominent example is the hybridization of this compound with isatin, a bicyclic compound known for a wide range of biological actions, including anticonvulsant properties. researchgate.netresearchgate.net Researchers have synthesized series of Schiff bases by combining these two moieties. dntb.gov.uaresearchgate.net The resulting adamantane-isatin hybrids were evaluated for their anticonvulsant activity, with several compounds showing significant protection against chemically-induced seizures. researchgate.netsemanticscholar.org One such hybrid, featuring specific substitutions, was identified as a promising candidate for further development due to its high potency and favorable ADME properties in silico. researchgate.net

Another application of this strategy involves appending the adamantane moiety to established therapeutic agents to enhance their properties, particularly lipophilicity. nih.gov For instance, the adamantyl group has been attached to drugs like Isoniazid (INH), Pyrazinamide (B1679903) (PZA), and Ciprofloxacin (CPF). The adamantane-dependent modulation resulted in derivatives with increased lipophilicity, which was thought to be responsible for the improved potency observed in the pyrazinamide derivatives. nih.gov This demonstrates the utility of the adamantane core in modifying the therapeutic index of parent drug structures. banglajol.info

Table 4: Examples of Molecular Hybridization with this compound

| Hybridization Partner | Resulting Hybrid Class | Target/Observed Activity | Source |

|---|---|---|---|

| Isatin | Schiff Bases (Adamantane-Isatin Hybrids) | Anticonvulsant | researchgate.netdntb.gov.uaresearchgate.netresearchgate.net |

| Pyrazinamide (PZA) | Adamantane-PZA Hybrid | Antimycobacterial (Improved potency) | nih.gov |

| Isoniazid (INH) | Adamantane-INH Hybrid | Antimycobacterial (Modulated activity) | nih.gov |

Computational and Theoretical Studies on Adamantane 1 Carbohydrazide and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of adamantane-based compounds. These calculations allow for the prediction of molecular geometries, vibrational frequencies, and various electronic parameters that govern the reactivity and interaction of these molecules. nih.govdntb.gov.ua

Electronic Structure and Charge Distribution Analysis

DFT calculations are used to analyze the electronic structure of adamantane-1-carbohydrazide analogues, providing a detailed picture of charge distribution and reactive sites. scilit.comresearchgate.net For instance, in a study of N'-[(1E)-(2,6-dichlorophenyl)-methylidene]this compound (DMC), the Molecular Electrostatic Potential (MEP) surface was calculated to visualize charge distributions. semanticscholar.org The MEP analysis revealed that positive potentials are located over specific hydrogen atoms, while negative potentials are concentrated around the oxygen and nitrogen atoms of the carbohydrazide (B1668358) moiety. semanticscholar.org This asymmetrical charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. scilit.comsemanticscholar.org

Another tool, the Average Local Ionization Energy (ALIE) surface, helps in identifying regions susceptible to electrophilic attack. For the DMC analogue, ALIE analysis showed that the areas where electrons are most easily removed are located on the benzene (B151609) ring, chlorine atoms, and a nitrogen atom (N5). semanticscholar.org Conversely, the oxygen atom (O3) exhibited high ALIE values, suggesting it is more likely to interact with positively charged species than to be attacked by electrophiles. semanticscholar.org

In studies of other analogues, such as E-N′-[(pyridine-3-yl)methylidene]this compound, DFT results similarly indicated an accumulation of electron density around the nitrogen and oxygen atoms, with positive charges around the N-H and C-H bonds of the hydrazine (B178648) group. dntb.gov.uascilit.com This charge separation influences how the molecules pack in the crystalline state. scilit.com

Predicting Molecular Properties and Reactivity

DFT is a powerful tool for predicting the reactivity of molecules through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

For the DMC analogue, the analysis of FMOs and related quantum-chemical descriptors like hardness, chemical potential, and electrophilicity helps in estimating its reactivity. semanticscholar.org It was observed that in solution, the electron-donating and electron-accepting capabilities were slightly lower compared to the vacuum state. This suggests an increased tendency to accept electrons and a decreased tendency to donate them in a solution environment, with the exception of acetonitrile (B52724) where slightly higher values were noted. semanticscholar.orgtandfonline.comfigshare.com

The table below summarizes key quantum-chemical descriptors for the DMC analogue, providing insight into its chemical reactivity.

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (LUMO-HOMO) | Difference in energy between LUMO and HOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A large value indicates high stability and low reactivity. |

| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system | Related to the electronegativity of the molecule. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons | Indicates the electrophilic nature of a molecule. |

Vibrational Spectroscopic Investigations

Theoretical vibrational analysis using DFT is a valuable technique for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can correlate theoretical data with experimental observations. semanticscholar.org For the DMC analogue, frequency analysis confirmed that the calculated structure corresponds to a local minimum on the potential energy surface, as no imaginary frequencies were found. semanticscholar.org The calculated vibrational spectra were then compared with experimental FT-IR and FT-Raman spectra, with assignments made using Potential Energy Distribution (PED) analysis. semanticscholar.org For example, the N-H stretching mode in the experimental IR spectrum showed a split at 3458 and 3241 cm⁻¹, while the corresponding computed value was 3553 cm⁻¹. semanticscholar.org Such comparisons help in the detailed characterization of the molecular structure.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamic processes like solvation and ligand-protein interactions. semanticscholar.orgbohrium.com

Investigation of Solvation Effects and Solubility

Understanding how a molecule behaves in different solvents is critical, especially for pharmaceutical applications. The solvation free energy, which is the energy change when a molecule is transferred from a gaseous phase to a solvent, can be calculated to predict solubility. semanticscholar.org For the adamantane-carbohydrazide derivative DMC, solvation free energies were determined in chloroform, ethanol (B145695), and acetonitrile using the SMD solvation model. semanticscholar.orgtandfonline.comfigshare.com

The calculated solvation free energies for DMC are presented in the table below.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Chloroform | 4.81 | -21.96 |

| Ethanol | 24.55 | -24.39 |

| Acetonitrile | 37.5 | -12.31 |

The negative values indicate that solvation is a favorable process in all tested solvents. semanticscholar.org The most negative value was found in ethanol, suggesting it may be the best solvent for solubilizing DMC among the three. semanticscholar.orgtandfonline.comfigshare.com A good solubility in aqueous media is often correlated with biological activity, as most bioorganic processes occur in an aqueous environment. semanticscholar.orgbohrium.comksu.edu.sa

Analysis of Interactions with Protein Binding Sites

MD simulations are extensively used to explore the interactions between a ligand and its target protein, providing a dynamic view of the binding process. semanticscholar.org In the case of the DMC analogue, which showed potential antiviral activity, MD simulations were performed to investigate its stability within the binding site of a poliovirus protein (PDB ID: 1EAH). semanticscholar.orgresearchgate.net The simulations, running for 100 nanoseconds, were used to assess the stability of the ligand-protein complex. semanticscholar.org

The analysis revealed that DMC forms stable contacts with key amino acid residues in the protein's binding site. semanticscholar.org Specifically, hydrogen bonds were formed between the NH and C=O groups of DMC and the amino acids Asp236 and Ser206, respectively. semanticscholar.orgresearchgate.net Additional interactions were observed with residues such as His207, Lys113, and several alanine (B10760859) residues. semanticscholar.org These interactions are crucial for the stability of the complex and are indicative of the compound's inhibitory activity. semanticscholar.org Similarly, docking studies on other adamantane-linked compounds have identified key interactions with active site residues of target proteins, such as 11β-HSD1, highlighting the importance of the adamantane (B196018) moiety for hydrophobic interactions within binding pockets. mdpi.combiosciencejournal.net

Molecular Docking Studies